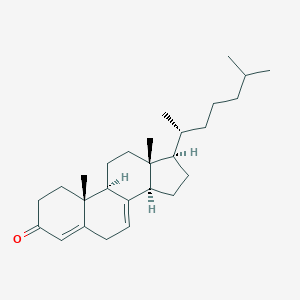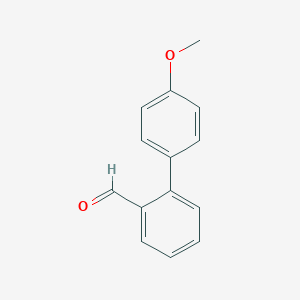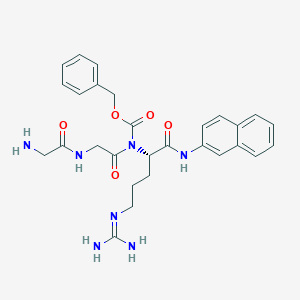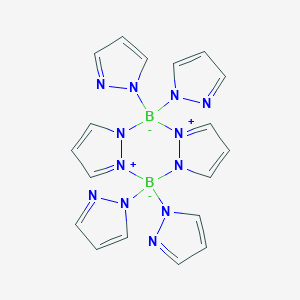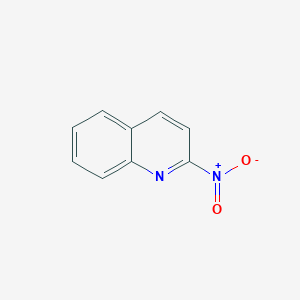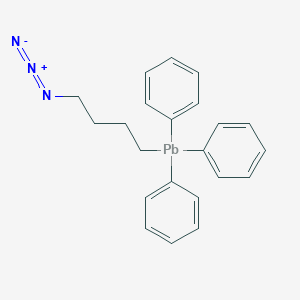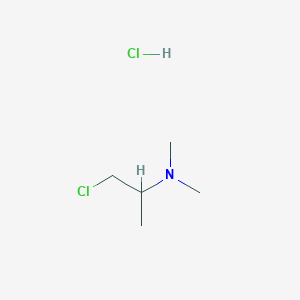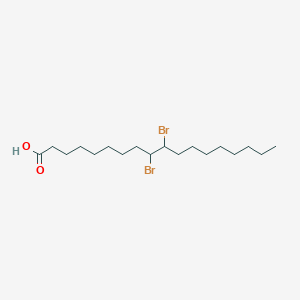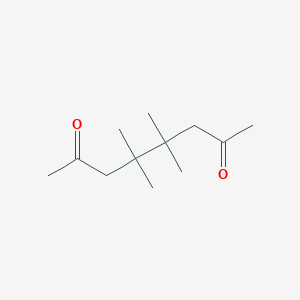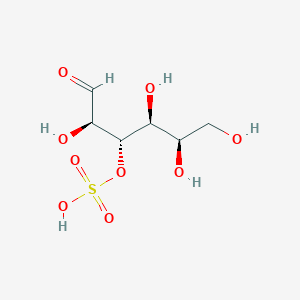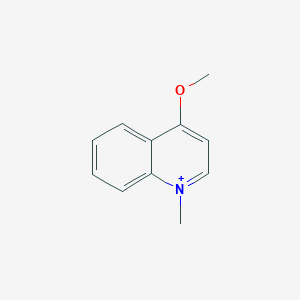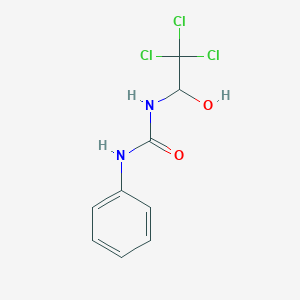
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea, also known as triuron, is a synthetic herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Triuron is a white crystalline solid that is soluble in water and has a melting point of 174-176°C.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Triuron binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This leads to the generation of reactive oxygen species, which damage the photosystem II complex and ultimately cause the death of the plant.
Effets Biochimiques Et Physiologiques
Triuron has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). It also disrupts the synthesis of chlorophyll and other pigments, which are essential for photosynthesis. In addition, 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been shown to affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.
Avantages Et Limitations Des Expériences En Laboratoire
Triuron has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly effective against a wide range of weed species, which makes it a useful tool for studying plant physiology and ecology. However, there are also some limitations to its use. Triuron is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It also has a residual effect, which means that it can remain active in the soil for several months after application, making it difficult to control in field experiments.
Orientations Futures
There are several future directions for research on 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. One area of interest is the development of new formulations and application methods that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of its effects on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the long-term effects of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea use on soil health and ecosystem functioning.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the reaction of phenylisocyanate with 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is then treated with urea to form 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. The overall reaction can be represented as follows:
PhNCO + Cl3CCH2OH → PhNHC(O)CH2Cl3
PhNHC(O)CH2Cl3 + NH2CONH2 → PhNHC(O)NHCONH2 + 3HCl
Applications De Recherche Scientifique
Triuron has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual and perennial grasses and broadleaf weeds. Triuron works by inhibiting photosynthesis in plants, which leads to their death. It is also known to have a residual effect, which means that it can remain active in the soil for several months after application.
Propriétés
Numéro CAS |
19177-72-1 |
|---|---|
Nom du produit |
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
Formule moléculaire |
C9H9Cl3N2O2 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1-phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5,7,15H,(H2,13,14,16) |
Clé InChI |
VEEYNMFORWXFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Autres numéros CAS |
19177-72-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



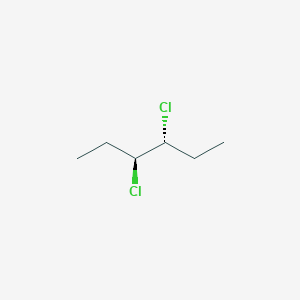
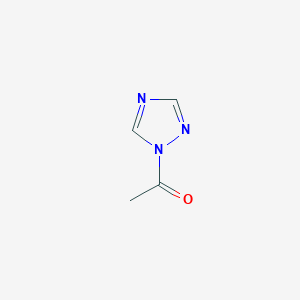
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
